2-tert-Butoxy-4-fluorobenzaldehyde
Description
Overview of Aromatic Aldehyde Functionality in Chemical Synthesis
Aromatic aldehydes are organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring, such as a benzene (B151609) ring. fiveable.mechemicalnote.com This structure imparts a unique blend of properties characteristic of both aldehydes and aromatic systems. fiveable.me The carbonyl group in aromatic aldehydes allows them to participate in a variety of chemical reactions, most notably nucleophilic addition reactions. numberanalytics.com Furthermore, they can be synthesized through methods like the oxidation of corresponding aromatic alcohols or the formylation of aromatic compounds. fiveable.me Their versatility makes them indispensable intermediates in the synthesis of a wide range of organic compounds. fiveable.menumberanalytics.com
Significance of Halogenation and Alkoxylation in Aromatic Systems
The introduction of halogen and alkoxy groups onto an aromatic ring significantly modifies the molecule's physical, chemical, and biological properties. numberanalytics.com
Halogenation , particularly fluorination, has a profound impact. Fluorine, as the most electronegative element, alters the electronic properties of the aromatic ring. numberanalytics.com This can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making fluorinated aromatics highly valuable in drug development and materials science. numberanalytics.comresearchgate.net The incorporation of fluorine can also influence the reactivity and stability of the compound. numberanalytics.com
Alkoxylation , the addition of an alkoxy group (-OR), also plays a crucial role. Alkoxy groups are generally considered activating groups in electrophilic aromatic substitution reactions. brainly.combrainly.in They donate electron density to the aromatic ring through resonance, which can increase the ring's reactivity and direct incoming electrophiles to specific positions (ortho and para). brainly.comvedantu.com
Rationale for Investigating 2-tert-Butoxy-4-fluorobenzaldehyde in Academic Contexts
The specific compound, this compound, combines the features of a fluorinated and an alkoxy-substituted benzaldehyde (B42025). The presence of the fluorine atom and the bulky tert-butoxy (B1229062) group ortho to the aldehyde functionality creates a unique chemical environment. This substitution pattern is of academic interest for several reasons:
Steric and Electronic Effects: The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating, sterically demanding tert-butoxy group influences the reactivity of the aldehyde and the aromatic ring.
Synthetic Utility: This compound can serve as a valuable building block for the synthesis of more complex, highly functionalized molecules. The aldehyde can be transformed into various other functional groups, while the fluoro and tert-butoxy substituents can direct further reactions or be modified themselves.
Potential Applications: The unique structural features of this compound make it a target for investigation in medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSSTYSPJTNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butoxy 4 Fluorobenzaldehyde
Precursor Synthesis and Functionalization Strategies
The assembly of the 2-tert-butoxy-4-fluorobenzaldehyde scaffold relies on the sequential and controlled introduction of the tert-butoxy (B1229062), fluoro, and formyl groups onto an aromatic ring. The order and method of these introductions are critical for achieving high yields and regioselectivity.
Synthesis of tert-Butoxy-Substituted Aromatic Precursors
The introduction of the sterically demanding tert-butoxy group onto an aromatic ring is a key initial step. A common strategy involves the O-tert-butylation of a corresponding phenol. For instance, 2-tert-butyl-4-fluorophenol (B3131743) can be synthesized from 4-fluorophenol (B42351) and tert-butanol (B103910) in the presence of a strong acid catalyst like concentrated sulfuric acid.
A practical method for preparing ortho-tert-butoxyphenol starts from catechol and isobutene. researchgate.net For phenols with bulky ortho substituents, the use of N,N-dimethylformamide di-tert-butyl acetal (B89532) is an effective O-tert-butylation reagent, providing the corresponding tert-butyl ethers in high purity and yield. researchgate.net Another approach involves the reaction of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a Lewis acid catalyst. researchgate.net The choice of catalyst is crucial; for phenols, scandium triflate (Sc(OTf)3) is often preferred. researchgate.net
| Starting Material | Reagent(s) | Product | Yield |
| 4-Fluorophenol | tert-butanol, H₂SO₄ | 2-tert-Butyl-4-fluorophenol | 42% |
| Phenols | Boc₂O, Sc(OTf)₃ | Aromatic tert-butyl ethers | Good |
| Ortho-bulky phenols | DMF di-tert-butyl acetal | tert-Butyl ethers | High |
This table summarizes methods for the synthesis of tert-butoxy-substituted aromatic precursors.
Strategies for Introducing Fluorine at the para-Position
Introducing a fluorine atom specifically at the para-position of a substituted benzene (B151609) ring requires regioselective fluorination methods. Electrophilic fluorinating agents are commonly employed for this purpose. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the selective fluorination of aromatic compounds. rsc.orgrsc.org The reaction mechanism is proposed to proceed via a single electron transfer (SET) pathway, which is generally favored over an SN2 mechanism. rsc.orgrsc.org The regioselectivity of electrophilic aromatic substitution is influenced by the directing effects of the substituents already present on the ring. rsc.orgyoutube.comyoutube.com
Another strategy is direct liquid-phase fluorination, although controlling the reaction can be challenging. acs.org Halogen-exchange reactions, such as the conversion of a para-chloro or para-bromo substituted precursor, can also be an effective route to introduce fluorine. For example, 4-fluorobenzaldehyde (B137897) can be produced from 4-chlorobenzaldehyde (B46862) via a halogen-exchange fluorination reaction. wikipedia.org This can be achieved using reagents like spray-dried potassium fluoride (B91410) in the presence of a phase-transfer catalyst. google.com
| Method | Fluorinating Agent/Condition | Substrate Type | Key Feature |
| Electrophilic Fluorination | Selectfluor | Activated Aromatic Rings | High para-selectivity. nih.gov |
| Halogen Exchange | Potassium Fluoride | Halogenated Benzaldehydes | Good yields for specific substrates. google.com |
This table outlines strategies for the para-selective introduction of fluorine.
Regioselective Formylation Techniques for Benzaldehyde (B42025) Derivatives
The introduction of a formyl (-CHO) group at a specific position on the benzene ring is governed by the principles of regioselectivity in electrophilic aromatic substitution. youtube.comyoutube.comlibretexts.org The existing substituents on the ring direct the incoming electrophile to the ortho, meta, or para position. Electron-donating groups, such as the tert-butoxy group, are typically ortho-, para-directors. youtube.comyoutube.comlibretexts.org This directing effect is crucial for the synthesis of this compound, where formylation is desired at the position ortho to the tert-butoxy group and meta to the fluorine atom.
A classic method for formylation is the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction is a type of regioselective carbonylation. google.com The conditions for such reactions, including temperature and the relative amounts of catalyst and reactants, can significantly impact the reaction rate and selectivity. google.com
| Directing Group on Benzene Ring | Type | Directing Effect |
| -O-tert-butyl | Electron-Donating Group (EDG) youtube.comyoutube.com | Ortho, Para-Director youtube.comyoutube.comlibretexts.org |
| -F | Deactivating Group | Ortho, Para-Director |
This table describes the directing effects of substituents relevant to the regioselective formylation of the precursor.
Modern Synthetic Approaches for Aldehyde Generation
Modern organic synthesis offers several powerful methods for the generation of aldehydes, including transition metal-catalyzed reactions and the oxidation of primary alcohols. These approaches often provide high efficiency and selectivity under milder conditions compared to classical methods.
Transition Metal-Catalyzed Carbonylation Reactions
Transition metal-catalyzed carbonylation reactions represent a versatile and efficient way to introduce a carbonyl group into an organic molecule. ethernet.edu.et These reactions are of significant industrial and academic importance. ethernet.edu.et Palladium-catalyzed reductive carbonylation of aryl halides (iodides, bromides) or triflates using carbon monoxide or a CO surrogate is a well-established method for preparing aromatic aldehydes. ethernet.edu.et The use of carbon monoxide surrogates is also gaining traction to avoid handling the toxic and flammable CO gas. rsc.org
Cobalt-based catalytic systems have also been shown to be effective for the direct carbonylation of benzene to benzaldehyde under mild conditions. researchgate.net These reactions often involve a multi-catalytic system and can achieve good yields and selectivities. researchgate.net The development of these catalytic methods has revolutionized the synthesis of carbonyl-containing compounds, which are important intermediates in the production of pharmaceuticals, dyes, and other advanced materials. ethernet.edu.et
| Catalyst System | Substrate | Product | Key Advantage |
| [PdX₂(PPh₃)₂] | Aryl Halides | Aromatic Aldehydes | Good yields from readily available precursors. ethernet.edu.et |
| Co(OAc)₂/K₂S₂O₈/CCl₃COOH/Pyridine | Benzene | Benzaldehyde | Direct C-H activation under mild conditions. researchgate.net |
This table highlights modern transition metal-catalyzed carbonylation reactions for aldehyde synthesis.
Oxidation Reactions of Corresponding Alcohols
The oxidation of primary benzyl (B1604629) alcohols to their corresponding benzaldehydes is a fundamental and widely used transformation in organic synthesis. A variety of modern, selective, and environmentally friendly oxidation methods have been developed to replace traditional reagents like chromate (B82759) and permanganate, which generate toxic waste. mdpi.com
Heterogeneous catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), can efficiently oxidize benzylic alcohols to benzaldehydes in high yields, even under solvent-free conditions. nih.gov The presence of a base like potassium hydroxide (B78521) is often crucial for the reaction to proceed. nih.gov Single-atom catalysts, for example, cobalt single atoms on nitrogen-doped carbon (Co₁/NC), have also demonstrated excellent performance, achieving high conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde. rsc.org
Photochemical methods offer a green alternative. For instance, Eosin Y, an organic dye, can catalyze the aerobic oxidation of benzyl alcohols to aldehydes using visible light and oxygen as the oxidant under mild conditions. organic-chemistry.org This metal-free approach exhibits good functional-group tolerance. organic-chemistry.org Another green approach utilizes hydrogen peroxide as the oxidant, which is inexpensive and produces water as the only byproduct. lakeland.edu
| Catalyst/Reagent | Oxidant | Conditions | Key Features |
| Pd/AlO(OH) nanoparticles | O₂ | Solvent-free, with KOH | High efficiency and yields. nih.gov |
| Co₁/NC single-atom catalyst | O₂ | - | High conversion and selectivity. rsc.org |
| Eosin Y | O₂ | Blue LED irradiation | Metal-free, mild conditions. organic-chemistry.org |
| Sodium Molybdate/BTEAC | H₂O₂ | Reflux | Green oxidant with water as a byproduct. lakeland.edu |
This table presents various modern methods for the oxidation of benzyl alcohols to benzaldehydes.
Nucleophilic Aromatic Substitution (SNAr) Strategies in Synthesis
The synthesis of this compound can be effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is viable due to the electronic properties of the precursors, where an electron-withdrawing group activates the aromatic ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the aldehyde group (-CHO) at position 1 of the benzene ring acts as a potent electron-withdrawing group. This activation is most strongly exerted at the ortho and para positions relative to the aldehyde.
A logical precursor for this synthesis is 2,4-difluorobenzaldehyde. In this molecule, both fluorine atoms are potential leaving groups. The fluorine at the C2 position (ortho to the aldehyde) is highly activated towards substitution. The reaction proceeds when a strong nucleophile, typically sodium tert-butoxide or potassium tert-butoxide, displaces the fluoride ion at the C2 position. The fluorine at the C4 position generally remains intact under controlled conditions, yielding the desired this compound.
The mechanism involves the attack of the tert-butoxide ion on the electron-deficient C2 carbon of the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic system and onto the electron-withdrawing aldehyde group. The subsequent departure of the fluoride ion restores the aromaticity of the ring, resulting in the final product. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, making fluoride an excellent leaving group for this transformation. masterorganicchemistry.com
Optimization of Reaction Conditions and Yield for Scalability in Research
Optimizing the synthesis of this compound is critical for achieving high yields and purity, which is essential for its use in further research applications. This involves careful consideration of catalysts, solvents, and purification methods.
Catalyst Systems and Ligand Design
While the direct SNAr reaction can proceed without a metal catalyst, related cross-coupling methodologies, particularly for the formation of aryl ethers, have been extensively optimized using catalyst systems. For the synthesis of aryl tert-butyl ethers, palladium-catalyzed Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation and represents a powerful alternative. organic-chemistry.orglookchem.com
These reactions typically employ a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a specialized ligand. The design of the ligand is paramount for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands are known to promote the crucial reductive elimination step that forms the C-O bond. lookchem.com Air-stable dialkylphosphinobiphenyl ligands, for instance, have proven effective in catalyzing the coupling of unactivated aryl halides with sodium tert-butoxide, providing aryl tert-butyl ethers in high yields. organic-chemistry.orglookchem.com The use of P(t-Bu)₃ (tri-tert-butylphosphine) has also been shown to be effective for a broad range of coupling reactions, including those involving sterically hindered substrates. nih.gov
For SNAr reactions that are not palladium-catalyzed, phase-transfer catalysts can be employed to enhance reaction rates. Catalysts such as quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) or crown ethers (e.g., 18-crown-6) can be used. googleapis.comgoogle.com These catalysts work by complexing the cation (e.g., K⁺ from potassium tert-butoxide), which increases the nucleophilicity of the "naked" tert-butoxide anion, thereby accelerating the substitution reaction.
Table 1: Comparison of Catalyst Systems for Aryl Ether Formation
| Catalyst System | Precursor/Ligand | Typical Substrate | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂ / Dialkylphosphinobiphenyl Ligands | Unactivated Aryl Bromides/Chlorides | High yields, broad substrate scope, use of air-stable ligands. organic-chemistry.orglookchem.com |
| Palladium-Catalyzed | Pd / P(t-Bu)₃ | Aryl Chlorides/Bromides | Effective for hindered substrates, mild reaction conditions. nih.gov |
| Phase-Transfer | Tetraphenylphosphonium Bromide / 18-crown-6 | Activated Aryl Halides | Enhances nucleophilicity, accelerates SNAr without transition metals. googleapis.com |
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the synthesis of this compound, influencing both reactant solubility and reaction rates.
For SNAr reactions, polar aprotic solvents are generally preferred. Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices because they can effectively solvate the cation of the alkoxide salt while leaving the nucleophilic anion relatively free to react. researchgate.net This leads to a significant rate enhancement compared to protic or nonpolar solvents.
In palladium-catalyzed etherification reactions, nonpolar aprotic solvents like toluene (B28343) or benzene are commonly used. organic-chemistry.orgkpfu.ru The choice of solvent in these systems must be compatible with the catalyst system and the specific substrates involved.
Reaction kinetics are heavily influenced by temperature and reactant concentrations. SNAr reactions are often heated to increase the rate of reaction, with temperatures typically ranging from 80°C to 150°C. The rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com Palladium-catalyzed couplings can often be performed under milder conditions, sometimes even at room temperature, depending on the activity of the catalyst system. nih.gov Reaction times can vary from a few hours to overnight, and progress is typically monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
Table 2: Influence of Solvents on Synthesis Strategies
| Reaction Type | Solvent Class | Example Solvents | Rationale | Typical Temperature |
|---|---|---|---|---|
| SNAr | Polar Aprotic | DMSO, DMF | Solvates cation, enhances nucleophile reactivity. researchgate.net | 80 - 150 °C |
| Palladium-Catalyzed | Aprotic | Toluene, Benzene | Compatibility with catalyst system and substrates. organic-chemistry.orgkpfu.ru | Room Temp. - 100 °C |
Purity Profiling and Isolation Techniques
After the reaction is complete, a systematic workup and purification procedure is necessary to isolate this compound in high purity. A typical workup involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed to remove any remaining inorganic salts or base.
The primary methods for purification of the crude product are distillation and column chromatography. google.comkpfu.rugoogle.com Given that the product is an aldehyde, it is susceptible to oxidation, so care must be taken during these procedures.
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, by-products (such as the product of substitution at the C4 position), and catalyst residues. A silica (B1680970) gel stationary phase is commonly used with a gradient of nonpolar to moderately polar eluents (e.g., hexane/ethyl acetate). kpfu.ru
Distillation: If the product is thermally stable and has a distinct boiling point from impurities, vacuum distillation can be an efficient method for purification on a larger scale. google.com
The purity of the final product is assessed using analytical techniques. Gas chromatography (GC) can determine the percentage of purity and identify volatile impurities. googleapis.com The definitive structure of the compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and mass spectrometry.
Table 3: General Workflow for Purification and Analysis
| Step | Procedure | Purpose | Analytical Control |
|---|---|---|---|
| 1. Workup | Quenching with water, followed by extraction with an organic solvent. | To stop the reaction and separate the product from water-soluble impurities. | TLC |
| 2. Washing | Washing the organic phase with brine or water. | To remove residual salts and impurities. | TLC |
| 3. Drying & Concentration | Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporating the solvent. | To remove water and isolate the crude product. | - |
| 4. Purification | Column chromatography or vacuum distillation. | To separate the target compound from by-products and starting materials. google.comkpfu.ru | GC, TLC |
| 5. Final Analysis | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry. | To confirm the chemical structure and assess final purity. | - |
Reaction Chemistry and Mechanistic Investigations of 2 Tert Butoxy 4 Fluorobenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group is characterized by a carbonyl group (C=O), where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This inherent polarity dictates the primary modes of reactivity for the aldehyde moiety in 2-tert-Butoxy-4-fluorobenzaldehyde.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of aldehydes. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. The reactivity of the aldehyde is influenced by both electronic and steric factors. In this compound, the presence of the bulky tert-butoxy (B1229062) group at the ortho position can sterically hinder the approach of nucleophiles to the carbonyl carbon.
Common nucleophilic addition reactions applicable to this compound include the addition of cyanide (from HCN) to form cyanohydrins, and the addition of bisulfite to form bisulfite addition products. While specific experimental data for this compound is not extensively documented in publicly available literature, the general mechanism is well-established.
Table 1: Examples of Nucleophilic Addition Reactions with Aromatic Aldehydes
| Nucleophile | Reagent Example | Product Type |
| Cyanide | HCN, KCN | Cyanohydrin |
| Bisulfite | NaHSO₃ | Bisulfite Adduct |
| Alcohols | ROH, H⁺ | Acetal (B89532) |
Condensation Reactions and Schiff Base Formation Mechanisms
Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. The reaction of this compound with a primary amine would proceed through the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding Schiff base. The formation of stable hemiaminals has been observed in the reaction of other substituted benzaldehydes with certain amines. mdpi.com
Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base. This reaction with this compound would lead to the formation of an α,β-unsaturated product. Studies on the three-component condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and secondary amines have shown that the initial Knoevenagel condensation is a key step. youtube.com
Organometallic Additions and Subsequent Transformations
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with a Grignard or organolithium reagent would result in the formation of a secondary alcohol after acidic workup. The bulky tert-butoxy group may influence the stereochemical outcome of the reaction if a chiral center is formed.
Subsequent transformations of the resulting secondary alcohol could include oxidation back to a ketone, dehydration to form an alkene, or substitution of the hydroxyl group.
Table 2: Common Organometallic Additions to Aldehydes
| Organometallic Reagent | General Formula | Initial Product | Final Product (after workup) |
| Grignard Reagent | R-MgX | Magnesium Alkoxide | Secondary Alcohol |
| Organolithium Reagent | R-Li | Lithium Alkoxide | Secondary Alcohol |
Reactivity of the Substituted Aromatic Ring
The substituents on the benzene (B151609) ring of this compound, namely the tert-butoxy, fluoro, and aldehyde groups, direct the regiochemical outcome of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The existing substituents on the ring determine the position of the incoming electrophile.
-tert-Butoxy group: This is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom which can be donated into the ring through resonance.
-Fluoro group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.
-Aldehyde group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing nature, both by induction and resonance.
Predicting the precise outcome of reactions like nitration or halogenation would require experimental data, as steric hindrance and the relative strengths of the directing effects play a crucial role.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Type | Directing Effect |
| -O-C(CH₃)₃ | Activating | Ortho, Para |
| -F | Deactivating | Ortho, Para |
| -CHO | Deactivating | Meta |
Nucleophilic Aromatic Substitution (SNAr) Potential of the Fluorine Atom
The presence of a fluorine atom on the aromatic ring of this compound introduces the potential for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, the fluoride (B91410) ion) on the aromatic ring. The success of an SNAr reaction is highly dependent on the electronic properties of the ring.
For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In this compound, the aldehyde group (-CHO) at position 1 serves as a powerful electron-withdrawing group through both induction and resonance. This effect is most pronounced at the ortho and para positions relative to the aldehyde. Since the fluorine atom is located at the para position (C4), its displacement via SNAr is significantly activated. The electron-withdrawing nature of the aldehyde group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org
The reaction of 4-fluorobenzaldehyde with various nucleophiles, such as phenols, in the presence of a base like potassium carbonate is a well-established method for forming diaryl ethers. walisongo.ac.idchegg.com This highlights the viability of the fluorine at C4 as a leaving group. However, the presence of the ortho-tert-butoxy group in this compound adds a layer of complexity, as its electron-donating character can partially counteract the activating effect of the aldehyde group, which will be discussed in the following sections.
Influence of the tert-Butoxy Group on Aromatic Reactivity
The tert-butoxy group (-O-C(CH₃)₃) at the C2 position exerts a profound influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.
Electronically, the oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). This donation increases the electron density of the ring, particularly at the ortho and para positions relative to the group. This makes the aromatic ring more susceptible to attack by electrophiles (electrophilic aromatic substitution, EAS). Therefore, the tert-butoxy group is considered a strongly activating group and an ortho-para director in EAS reactions. quora.com In contrast, for nucleophilic aromatic substitution (SNAr), this electron-donating effect is deactivating, as it destabilizes the negatively charged Meisenheimer intermediate.
Sterically, the tert-butoxy group is exceptionally bulky due to the presence of the three methyl groups on the quaternary carbon. This steric hindrance can significantly impede the approach of reactants to the positions adjacent to it, namely the C1 (aldehyde) and C3 positions on the ring. libretexts.orgyoutube.com In electrophilic substitution reactions, while the tert-butoxy group electronically directs incoming electrophiles to the ortho and para positions, the steric bulk often leads to a strong preference for substitution at the less hindered para position. youtube.com In the case of this compound, the position para to the tert-butoxy group is already occupied by the aldehyde group (C5 is para to C2, but this nomenclature is less common than numbering from the principal functional group). The other ortho position (C3) and the para position (C5) are electronically activated, but the C6 position (ortho to the butoxy group) is generally the most likely site for electrophilic attack, assuming the reaction conditions can overcome the steric hindrance.
Interactions Between the Aldehyde and Aromatic Substituents
The specific arrangement of the aldehyde, tert-butoxy, and fluorine substituents on the benzene ring leads to a series of intramolecular interactions that are critical in determining the molecule's conformation and reactivity.
Intramolecular Hydrogen Bonding Effects
Significant intramolecular hydrogen bonding, such as that observed in o-hydroxybenzaldehydes between the hydroxyl proton and the carbonyl oxygen, is not present in this compound. The tert-butoxy group lacks a hydrogen atom on the oxygen that can act as a hydrogen bond donor. While weak intramolecular interactions, such as a C-H···O interaction between one of the tert-butyl methyl hydrogens or the aldehyde hydrogen and the ether oxygen, might exist, they are not considered strong, structure-defining hydrogen bonds. The primary intramolecular forces at play are steric and electronic in nature.
Steric Hindrance Effects of the ortho-tert-Butoxy Group
The steric bulk of the tert-butoxy group at the C2 position, immediately adjacent to the aldehyde group at C1, is a dominant feature of the molecule's structure. This steric clash has several important consequences:
Conformational Restriction: The bulky group can force the aldehyde group to twist out of the plane of the aromatic ring. researchgate.net In benzaldehyde (B42025), the aldehyde group is typically coplanar with the benzene ring, which allows for maximum resonance stabilization. In this compound, this coplanarity is likely disrupted. This twisting would reduce the resonance interaction between the aldehyde's carbonyl group and the aromatic π-system, which in turn would alter the electronic properties of the aldehyde, potentially making the carbonyl carbon more electrophilic. ncert.nic.in
Hindrance of Nucleophilic Attack: The tert-butoxy group can physically block the trajectory of incoming nucleophiles attempting to attack the carbonyl carbon of the aldehyde. This steric shielding would decrease the rate of reactions involving the aldehyde, such as the formation of acetals or cyanohydrins. ncert.nic.in
Influence on SNAr Reactivity: While the primary electronic influence of the tert-butoxy group on an SNAr reaction at C4 is deactivating, its steric presence could also play a role. However, since the reaction center (C4) is distant from the bulky group, this steric effect on the SNAr pathway is likely minimal compared to its electronic deactivation and its steric influence on the ortho aldehyde group. A study focused on synthesizing sterically hindered ortho-alkoxybenzaldehydes via SNAr from ortho-fluorobenzaldehydes confirms that while challenging, these reactions are feasible, underscoring that the steric bulk can be overcome. nih.gov
Electronic Effects of Substituents on Reaction Pathways
The following table summarizes the individual effects:
| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Directing Effect (EAS) | Influence on SNAr at C4 |
| Aldehyde (-CHO) | 1 | -R (Withdrawing) | -I (Withdrawing) | meta | Activating |
| tert-Butoxy (-OtBu) | 2 | +R (Donating) | -I (Withdrawing) | ortho, para | Deactivating |
| Fluorine (-F) | 4 | +R (Weakly Donating) | -I (Withdrawing) | ortho, para | Leaving Group |
For an electrophilic aromatic substitution (EAS) reaction, the powerful activating and ortho-para directing ability of the tert-butoxy group (+R > -I) would dominate. libretexts.org It strongly activates positions 3 and 5. The aldehyde group deactivates the entire ring, especially positions 3 and 5 (ortho/para to it). The fluorine atom also deactivates the ring but directs ortho/para. The net result is a complex activation/deactivation pattern. However, the position most activated for electrophilic attack would be C6, which is ortho to the strongly activating tert-butoxy group and meta to the deactivating aldehyde group.
For a nucleophilic aromatic substitution (SNAr) reaction at C4, the outcome is determined by the balance between the activating aldehyde group and the deactivating tert-butoxy group. The strong electron-withdrawing nature of the aldehyde at the para position stabilizes the required Meisenheimer intermediate, making the reaction feasible. libretexts.org The electron-donating tert-butoxy group at the ortho position will raise the energy of this intermediate, thus slowing the reaction compared to a molecule like 4-fluoro-3-nitrobenzaldehyde, but the reaction should still be possible under appropriate conditions. nih.govwuxiapptec.com
2 Tert Butoxy 4 Fluorobenzaldehyde As a Key Building Block in Advanced Organic Synthesis
Synthesis of Heterocyclic Scaffolds
The aldehyde functional group is a cornerstone in heterocyclic chemistry, serving as an electrophilic partner in a vast number of cyclization and condensation reactions. 2-tert-Butoxy-4-fluorobenzaldehyde is particularly useful for introducing a specifically substituted phenyl moiety into these ring systems.
Pyrroles, Furans, and Thiophenes
The synthesis of five-membered aromatic heterocycles such as pyrroles, furans, and thiophenes can be achieved using this compound as a key starting material through well-established synthetic routes.
Pyrroles: The Paal-Knorr synthesis is a fundamental method for constructing pyrrole (B145914) rings from 1,4-dicarbonyl compounds and a primary amine. wikipedia.orgrsc.org While not a direct reaction of the aldehyde, this compound can be used to generate the required 1,4-diketone precursor. For instance, a Stetter reaction between the aldehyde and a vinyl ketone can produce the necessary diketone, which upon reaction with an amine like ammonium (B1175870) acetate (B1210297), yields the corresponding N-unsubstituted pyrrole. nih.gov The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring. nih.gov
Furans: Analogous to pyrrole synthesis, the Paal-Knorr furan (B31954) synthesis utilizes a 1,4-dicarbonyl compound, which is cyclized under acidic conditions. wikipedia.orgorganic-chemistry.org The 1,4-diketone precursor derived from this compound can be treated with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to induce cyclization and dehydration, ultimately forming the furan scaffold bearing the 2-(tert-Butoxy)-4-fluorophenyl substituent. organic-chemistry.orgorganic-chemistry.org
Thiophenes: The Gewald reaction offers a direct and efficient multicomponent approach to synthesizing 2-aminothiophenes. organic-chemistry.orgresearchgate.net This reaction brings together an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. researchgate.net this compound is an ideal aldehyde component for this transformation. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the highly functionalized 2-aminothiophene product. chemrxiv.org The versatility of the Gewald reaction allows for the creation of a wide array of substituted thiophenes. umich.edu
Quinolines, Isoquinolines, and Indoles
The construction of fused heterocyclic systems, which form the core of many pharmaceuticals and natural products, is another area where this compound is a valuable synthon.
Quinolines: The Doebner reaction provides a powerful method for synthesizing quinoline-4-carboxylic acids. nih.gov This three-component reaction involves an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov Employing this compound in this reaction with a substituted aniline and pyruvic acid leads directly to the formation of a quinoline (B57606) ring bearing the aldehyde's aryl moiety at the 2-position. The reaction is robust and tolerates a wide range of functional groups on the aldehyde component. nih.gov
Isoquinolines: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding aromatic isoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. researchgate.net To utilize this compound, it must first be converted into the requisite β-phenethylamine precursor. This can be accomplished through a two-step sequence such as a Henry reaction with nitromethane (B149229) to form a nitroalkene, followed by reduction. The resulting amine is then acylated, and the amide substrate is subjected to Bischler-Napieralski conditions (e.g., POCl₃ or P₂O₅) to effect the cyclodehydration, forming the dihydroisoquinoline ring. organic-chemistry.orgresearchgate.net
Indoles: The Fischer indole (B1671886) synthesis is a cornerstone of heterocyclic chemistry, producing an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. youtube.com this compound can react with an appropriate arylhydrazine (e.g., phenylhydrazine) to form a hydrazone intermediate. Upon treatment with an acid catalyst, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to construct the indole scaffold. youtube.com This method allows for the regioselective synthesis of indoles with the 2-(tert-Butoxy)-4-fluorophenyl group attached at the 2-position of the indole ring.
Diazabicyclooctane Scaffolds and Related Systems
Diazabicyclooctane (DABCO) represents a class of bridged bicyclic amines with important applications in catalysis and materials science. The direct synthesis of the core DABCO skeleton typically proceeds through cyclization of piperazine (B1678402) derivatives or other specific precursors. While this compound is a versatile building block for many heterocyclic systems, its application in the de novo construction of the fundamental diazabicyclooctane scaffold is not a commonly documented strategy. The introduction of the 2-(tert-butoxy)-4-fluorophenyl group onto a DABCO system would more typically be achieved through the functionalization of a pre-formed DABCO derivative.
Construction of Complex Molecular Architectures
Beyond its use in forming fundamental heterocyclic rings, this compound is a key component in reactions that rapidly build molecular complexity, such as multi-component and cascade reactions.
Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov The aldehyde functionality makes this compound an excellent substrate for several named MCRs.
Biginelli Reaction: This well-known three-component reaction combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones. wikipedia.orgorganic-chemistry.org Using this compound as the aldehyde component provides a straightforward, one-pot route to dihydropyrimidinones (DHPMs) containing the substituted aryl group at the C4 position. These scaffolds are of significant interest in medicinal chemistry. nih.gov
Table 1: The Biginelli Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |
|---|---|---|---|---|
| This compound | Ethyl Acetoacetate | Urea | Acid (e.g., HCl, p-TSA) | 4-(2-tert-Butoxy-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs, creating α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. sciepub.comnih.gov The reaction demonstrates remarkable convergence and atom economy, rapidly generating complex, peptide-like structures. beilstein-journals.org this compound serves as the carbonyl component, and its structure is incorporated into the final bis-amide product. The immense variability of the other three components allows for the creation of large chemical libraries based on this aldehyde. nih.gov
Role in Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single synthetic operation. wikipedia.org this compound can initiate such sequences.
A common strategy involves an initial intermolecular condensation, such as a Knoevenagel condensation, between the aldehyde and an active methylene (B1212753) compound. This step generates an arylidene intermediate, which is an electron-deficient alkene. If the active methylene compound also contains a suitably positioned internal nucleophile, this intermediate can undergo a spontaneous intramolecular cyclization. For example, a Knoevenagel condensation followed by an intramolecular Michael addition is a powerful cascade for building cyclic systems. Alternatively, the arylidene product can be the substrate for a subsequent intermolecular reaction in a one-pot tandem sequence. For instance, a palladium-catalyzed tandem reaction involving decarboxylation and C-H activation has been used to convert diaryl ethers, which could be formed from precursors related to the target aldehyde, into dibenzofurans. amazonaws.com Such sequences highlight the aldehyde's role as a trigger for complex bond-forming events.
Based on the comprehensive search conducted, there is no publicly available scientific literature or patent documentation that describes the specific use of This compound as a precursor for the synthesis of chiral auxiliaries or ligands.
Extensive searches were performed across various scientific databases and patent repositories. These searches aimed to identify any documented instances where this particular chemical compound is utilized as a starting material or intermediate in the development of molecules designed to control stereochemistry in asymmetric synthesis.
The performed queries included:
"this compound" chiral auxiliaries synthesis
"this compound" as precursor for chiral ligands
synthesis of chiral ligands from "this compound"
application of "this compound" in asymmetric synthesis
synthesis of chiral auxiliaries from substituted benzaldehydes
patent synthesis chiral auxiliary "this compound"
patent synthesis chiral ligand "this compound"
synthesis of chiral catalysts from "this compound"
While the searches yielded general information on the use of other substituted benzaldehydes and compounds containing tert-butoxy (B1229062) groups in the field of asymmetric synthesis, no results specifically mentioned or detailed the conversion of this compound into a chiral auxiliary or ligand.
Therefore, it is not possible to provide an article on "" with a focus on its role as a "Precursor for Chiral Auxiliaries and Ligands" as requested, due to the lack of available data in the public domain.
Structure Reactivity Relationship Investigations of 2 Tert Butoxy 4 Fluorobenzaldehyde
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding molecular structure and reactivity. However, specific studies applying these methods to 2-tert-butoxy-4-fluorobenzaldehyde are not found in the reviewed literature.
Density Functional Theory (DFT) Studies on Electronic Structure
No dedicated Density Functional Theory (DFT) studies on the electronic structure of this compound have been identified. Such studies would typically calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and Mulliken charge distributions. This information is crucial for predicting the molecule's reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack and the aromatic ring to electrophilic or nucleophilic substitution. For substituted benzaldehydes in general, electron-withdrawing groups tend to lower the LUMO energy, making the aldehyde more electrophilic. ncert.nic.in
Molecular Dynamics Simulations of Conformational Preferences
There is no available research on the conformational preferences of this compound using molecular dynamics (MD) simulations. The bulky tert-butoxy (B1229062) group would likely impose significant steric constraints, influencing the orientation of the aldehyde group relative to the benzene (B151609) ring. MD simulations could provide insight into the rotational energy barriers and the most stable conformations in various solvent environments, which in turn affect the molecule's accessibility and reactivity.
Prediction of Electrophilicity and Nucleophilicity Parameters
Specific electrophilicity and nucleophilicity parameters for this compound have not been calculated or published. The electrophilicity of an aldehyde is a key determinant of its reactivity in reactions such as additions and oxidations. researchgate.net While general trends suggest the fluorine atom would enhance electrophilicity through its inductive effect, the electron-donating resonance effect of the ortho-tert-butoxy group would counteract this, making a precise quantitative prediction without specific calculations speculative.
Experimental Physical Organic Chemistry Studies
Experimental studies are essential for validating computational predictions and providing tangible data on reaction mechanisms. For this compound, such experimental data is currently lacking.
Hammett-Type Analyses for Substituent Effects
A Hammett-type analysis for this compound or a series of its derivatives is not available. This type of analysis involves correlating reaction rates or equilibrium constants for a series of substituted derivatives with Hammett substituent constants (σ). Such a study would quantify the electronic influence of the ortho-tert-butoxy and para-fluoro substituents on the reactivity of the aldehyde functional group. The interplay between the inductive and resonance effects of these two substituents would make for a complex but informative study.
Stereochemical Outcomes in Asymmetric Transformations
The stereochemical outcome of asymmetric transformations involving this compound is critically influenced by the interplay of steric and electronic factors arising from its unique substitution pattern. The presence of a bulky tert-butoxy group at the ortho position to the formyl group, in conjunction with the electron-withdrawing fluorine atom at the para position, dictates the facial selectivity of nucleophilic attack on the carbonyl carbon. While direct stereochemical studies on this specific aldehyde are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from established principles of asymmetric synthesis and studies on analogous ortho-alkoxy substituted benzaldehydes.
In asymmetric reactions, a chiral catalyst or auxiliary interacts with the aldehyde to create a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product over the other. The bulky tert-butoxy group in this compound is expected to play a dominant role in controlling the stereoselectivity by sterically shielding one face of the aldehyde. This forces the incoming nucleophile to approach from the less hindered face, thereby directing the stereochemical course of the reaction.
The electronic nature of the substituents also contributes to the reactivity and stereoselectivity. The fluorine atom at the para position is electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, potentially leading to higher reaction rates. This electronic effect, combined with the steric hindrance of the ortho tert-butoxy group, creates a complex substrate for asymmetric transformations.
Influence of the ortho-tert-Butoxy Group on Facial Selectivity
The primary determinant of stereochemical outcomes in asymmetric additions to this compound is the steric hindrance imposed by the ortho-tert-butoxy group. This effect, often referred to as the "ortho effect," can force the carbonyl group to adopt a specific conformation relative to the benzene ring, influencing the accessibility of its two faces. fiveable.mewikipedia.org In many catalytic asymmetric reactions, the aldehyde coordinates to a chiral Lewis acid or a chiral organocatalyst. The bulky tert-butoxy group will likely dictate the preferred mode of this coordination, creating a highly organized and diastereomeric transition state that favors one stereochemical outcome.
For instance, in asymmetric nucleophilic additions such as Grignard reactions, aldol (B89426) reactions, or ally lations, the chiral ligand associated with the metal center or the chiral catalyst itself will interact with the aldehyde. The steric clash between the bulky tert-butoxy group and the chiral catalyst assembly is minimized in a specific orientation, leaving one face of the carbonyl group more exposed to nucleophilic attack.
Expected Enantioselectivity in Common Asymmetric Reactions
Based on studies with other ortho-alkoxybenzaldehydes, high levels of enantioselectivity can be anticipated in various asymmetric transformations of this compound when appropriate chiral catalysts are employed. The choice of catalyst system is crucial, as its size and geometry must complement the steric and electronic properties of the substrate.
For example, in the asymmetric alkynylation of substituted benzaldehydes, the enantioselectivity has been shown to be dependent on the position and electronic nature of the substituents. thieme-connect.de For this compound, the combination of a bulky ortho group and a para electron-withdrawing group would likely necessitate a carefully selected chiral catalyst, such as a chiral amino alcohol or a BINOL-derived ligand, to achieve high enantiomeric excess (ee).
The following table provides hypothetical yet expected stereochemical outcomes for selected asymmetric reactions of this compound, based on data from analogous systems.
| Reaction Type | Chiral Catalyst/Auxiliary | Expected Major Enantiomer | Expected Enantiomeric Excess (ee) |
| Asymmetric Allylation | Chiral Boronate Ester | (R)-Homoallylic alcohol | >90% |
| Asymmetric Aldol Reaction | Proline-derived organocatalyst | anti-Aldol adduct | >95% |
| Asymmetric Henry Reaction | Chiral Copper Complex | (R)-Nitroaldol | >90% |
| Asymmetric Grignard Addition | Chiral Diamine Ligand | (S)-Secondary alcohol | >85% |
This table presents expected outcomes based on established principles and results for structurally similar compounds. Actual results would require experimental verification.
Diastereoselectivity in Reactions Forming a Second Chiral Center
When this compound reacts with a chiral nucleophile or in a reaction that generates a second stereocenter, the diastereoselectivity of the transformation becomes a key consideration. The inherent facial bias imposed by the ortho-tert-butoxy group will influence the formation of one diastereomer over the other. The interplay between the substrate's inherent stereocontrol and the catalyst's or chiral nucleophile's stereodirecting influence will determine the final diastereomeric ratio. In many cases, a "matched" pairing of substrate and catalyst/reagent stereochemistry can lead to very high diastereoselectivity, while a "mismatched" pairing may result in lower selectivity.
Derivatization Strategies and Research Applications of 2 Tert Butoxy 4 Fluorobenzaldehyde
Synthesis of Functionalized Probes and Labels
The synthesis of molecular probes and labels is a cornerstone of modern chemical biology, enabling the visualization and tracking of biological processes. While benzaldehyde (B42025) derivatives are often employed as precursors for such tools, specific methodologies starting from 2-tert-Butoxy-4-fluorobenzaldehyde are not documented.
Radiolabeling Strategies (e.g., with 18F)
Radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a critical technology for positron emission tomography (PET) imaging. Aromatic fluorides are common targets for the introduction of ¹⁸F. However, there are no published studies that describe the use of this compound as a precursor for ¹⁸F-radiolabeling. The presence of a stable fluorine atom at the 4-position would make it unsuitable for direct nucleophilic substitution with [¹⁸F]fluoride. Alternative strategies, such as the modification of the aldehyde or another position on the ring to accept the radioisotope, have not been reported for this specific molecule.
Fluorescent Probe Derivatization
Fluorescent probes are essential tools for biological imaging. The benzaldehyde moiety can be a key component in the synthesis of various fluorophores. Despite this, there is no available literature detailing the derivatization of this compound to create fluorescent probes. Research on the synthesis of fluorescent dyes and probes typically involves other benzaldehyde precursors.
Spin Trapping Agent Synthesis
Spin traps are molecules that react with short-lived free radicals to form more stable radical adducts, which can then be detected by electron paramagnetic resonance (EPR) spectroscopy. The synthesis of novel spin traps is an active area of research. However, there is no evidence in the scientific literature of this compound being utilized as a starting material or intermediate in the synthesis of spin trapping agents.
Generation of Libraries for Chemical Biology Research
The generation of diverse chemical libraries is fundamental to drug discovery and chemical genetics, providing a vast pool of compounds for screening against biological targets.
Combinatorial Synthesis Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The aldehyde functional group of this compound makes it a theoretical candidate for inclusion in combinatorial libraries through reactions such as reductive amination or the Ugi reaction. Nevertheless, no specific examples of combinatorial libraries built upon a this compound scaffold have been reported.
High-Throughput Screening (HTS) Library Development
High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" with desired biological activity. Chemical suppliers offer vast collections of compounds for HTS. While this compound is commercially available as a chemical building block, there is no information to suggest that it has been specifically used as a core scaffold for the development of dedicated HTS libraries. The design and synthesis of focused libraries typically revolve around scaffolds with known biological relevance or desirable physicochemical properties, and such a focus has not been described for this compound.
Research on this compound in Advanced Materials Synthesis Remains Undisclosed
The aldehyde functionality of this compound could theoretically serve as a reactive site for polymerization reactions, such as polycondensation with suitable co-monomers to form, for example, poly(azomethine)s or other conjugated polymers. The presence of the fluorine atom could impart desirable properties to the resulting polymer, including thermal stability, chemical resistance, and specific optoelectronic characteristics. The tert-butoxy (B1229062) group can act as a solubilizing moiety or as a protecting group that can be removed under specific conditions to yield a different functionality, potentially allowing for post-polymerization modification.
Similarly, in the field of liquid crystals, the rigid benzaldehyde core is a common structural motif. The strategic placement of the fluorine atom and the tert-butoxy group could influence the mesomorphic properties, such as the type of liquid crystalline phases and the transition temperatures. The bulky tert-butoxy group might disrupt molecular packing, potentially leading to the formation of specific mesophases, while the polar fluorine atom would significantly affect the dielectric anisotropy, a key parameter for display applications.
However, without specific examples in published research, any discussion on the synthesis of monomers for polymers or precursors for liquid crystals and optoelectronic materials from this compound would be speculative. The scientific community has extensively investigated related fluorinated benzaldehydes and other aromatic aldehydes in the development of advanced materials, but the specific derivatization and application of this particular compound are yet to be detailed in the available scientific literature.
Further research and publication in this specific area would be necessary to elucidate the practical derivatization strategies and the properties of the resulting materials. Until such research is published, the potential of this compound in the synthesis of advanced materials remains a promising but underexplored area of chemical science.
Advanced Analytical Methodologies for Characterizing 2 Tert Butoxy 4 Fluorobenzaldehyde and Its Transformations
Spectroscopic Characterization in Research
Spectroscopy is a cornerstone in the analysis of molecular structures. For a substituted aromatic compound like 2-tert-Butoxy-4-fluorobenzaldehyde, specific spectroscopic methods are invaluable for confirming its identity and exploring its chemical environment.
Advanced NMR Techniques (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of organic compounds. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR are essential for initial characterization, advanced NMR techniques are required for unambiguous structural assignment and detailed analysis.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a critical tool. Fluorine has a 100% natural abundance ¹⁹F nucleus with a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. cnr.itresearchgate.net The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. For 4-fluorobenzaldehyde (B137897), the ¹⁹F chemical shift is reported at approximately -102.4 ppm (in CDCl₃). rsc.org The introduction of the bulky, electron-donating tert-butoxy (B1229062) group at the ortho position would be expected to cause a shift in this value, providing a unique spectral signature for the compound.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity of the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It allows for the definitive assignment of each carbon atom to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two to three bonds. It is particularly useful for identifying quaternary carbons (like C1, C2, and C4 of the benzene ring) and for confirming the connection between the tert-butyl group's protons and the ether oxygen via the C2 position of the ring, as well as the aldehyde proton's correlation to the C1 carbon.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aldehyde CHO | ~10.3 | ~190 | C1, C2, C6 |
| Aromatic CH-3 | ~6.8 | ~105 | C1, C2, C4, C5 |
| Aromatic CH-5 | ~6.9 | ~115 | C1, C3, C4 |
| Aromatic CH-6 | ~7.7 | ~128 | C1, C2, C4, C5 |
| tert-Butyl C(CH₃)₃ | ~1.4 | ~29 | tert-Butyl C, C2-O |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass.
For this compound (C₁₁H₁₃FO₂), the exact mass can be calculated:
11 x C (12.00000) = 132.00000
13 x H (1.00783) = 13.10179
1 x F (18.99840) = 18.99840
2 x O (15.99491) = 31.98982
Total Exact Mass = 196.08991 u
An experimental HRMS measurement yielding a value very close to 196.08991 would unequivocally confirm the elemental formula of the compound. In mechanistic studies, HRMS coupled with techniques like gas or liquid chromatography (GC-HRMS or LC-HRMS) can be used to identify transient intermediates and final products in a reaction, providing crucial evidence for a proposed reaction pathway. nih.govchrom-china.com
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. pressbooks.pub For this compound, key absorptions are expected in the IR spectrum. The carbonyl (C=O) stretch of the aldehyde is one of the most prominent, typically appearing as a sharp, strong band. docbrown.info Aromatic aldehydes generally show this absorption around 1700 cm⁻¹. docbrown.info Other important signals include the C-O-C stretching of the ether linkage and the C-F bond stretch.
Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C-H Stretch | 2850-2750 | Medium, often two bands |
| Carbonyl (Aldehyde) | C=O Stretch | ~1705-1685 | Strong, sharp |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to weak |
| Ether | C-O-C Stretch | ~1250 | Strong |
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. Benzaldehyde (B42025) and its derivatives exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The benzene ring and the carbonyl group form a conjugated system. The presence of the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. This data can be useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, enabling both the assessment of its purity and its isolation in a purified form.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is highly effective for analyzing volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. semanticscholar.org The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification. As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and a mass spectrum is generated. researchgate.net This spectrum serves as a molecular fingerprint, and its fragmentation pattern can be used to confirm the structure of the analyte. GC-MS is particularly useful for assessing purity by detecting and identifying even trace amounts of volatile impurities. researchgate.netund.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. acs.org It is suitable for compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC is the most common mode used.
In reversed-phase HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). sielc.comrsc.org The compound is separated based on its hydrophobicity. By running a gradient of increasing organic solvent, components are eluted in order of increasing polarity. The purity of a sample is determined by the presence of a single major peak in the chromatogram. HPLC can be used analytically for high-precision purity checks or in a preparative mode, using larger columns to isolate gram-scale quantities of the pure compound. acs.org A UV detector is commonly used, set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. google.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-fluorobenzaldehyde |
| Acetonitrile |
| Methanol (B129727) |
Preparative Chromatography for Synthetic Isolation
In the synthesis of this compound, achieving a high degree of purity is paramount for its subsequent use in research and development, particularly in the synthesis of more complex molecules where impurities can lead to unwanted side reactions and byproducts. Preparative chromatography is a cornerstone technique for the purification of this and other organic compounds, allowing for the separation of the target molecule from starting materials, reagents, and reaction byproducts on a larger scale than analytical chromatography. This section details the application of preparative chromatography for the effective isolation of this compound.
The choice of preparative chromatographic method is largely dependent on the polarity of the target compound and the nature of the impurities present in the crude reaction mixture. For this compound, both normal-phase and reversed-phase chromatography can be effectively employed.
Normal-Phase Flash Chromatography
Normal-phase flash chromatography is a widely used and efficient method for the purification of moderately polar organic compounds. rochester.eduwfu.edu This technique utilizes a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase. rochester.eduwfu.edu The separation is based on the differential adsorption of the compounds to the stationary phase; more polar compounds will have a stronger interaction with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. wfu.edu
For the purification of this compound, a common mobile phase system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). orgsyn.orgrochester.edu The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture, aiming for a retention factor (Rf) of approximately 0.3 for the desired product. rochester.edu The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. rochester.edu The mobile phase is then passed through the column under positive pressure, and fractions are collected and analyzed to isolate the pure compound. orgsyn.org
A representative data table for the purification of this compound using normal-phase flash chromatography is presented below.
Interactive Table: Normal-Phase Flash Chromatography Parameters for this compound Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on the scale of the synthesis |
| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic) |
| Elution Profile | Typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity |
| Sample Loading | Dry loading onto silica gel or direct injection of a concentrated solution |
| Detection | UV visualization on TLC plates (254 nm) |
| Typical Recovery | >90% |
| Achievable Purity | >98% |
Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC)
For achieving even higher levels of purity, or for separating compounds with very similar polarities, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netteledyneisco.com In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. teledyneisco.comsielc.com This results in a retention order that is generally the inverse of normal-phase chromatography, with more polar compounds eluting first.
The mobile phase in reversed-phase HPLC for the purification of this compound typically consists of a mixture of water and an organic modifier such as acetonitrile or methanol. sielc.com The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient, where the proportion of the organic modifier is increased over time to elute more strongly retained compounds. researchgate.net The scalability of this method allows for the purification of quantities ranging from milligrams to kilograms. sielc.com
Below is an interactive data table outlining typical conditions for the purification of this compound by reversed-phase preparative HPLC.
Interactive Table: Reversed-Phase Preparative HPLC Parameters for this compound Purification
| Parameter | Value/Description |
| Stationary Phase | C18-bonded silica (e.g., 10 µm particle size) |
| Column Dimensions | Dependent on the desired throughput (e.g., 250 mm x 20 mm) |
| Mobile Phase | Water:Acetonitrile (gradient elution) |
| Elution Profile | Gradient from a lower to a higher concentration of acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 18-20 mL/min) researchgate.net |
| Detection | UV at a suitable wavelength (e.g., 254 nm) researchgate.net |
| Typical Recovery | >85% |
| Achievable Purity | >99.5% |
By employing these preparative chromatographic techniques, this compound can be isolated in high purity, which is essential for its application in further chemical synthesis and analysis.
Future Research Directions and Unexplored Reactivity of 2 Tert Butoxy 4 Fluorobenzaldehyde
Biocatalytic Transformations
The use of biological systems to catalyze chemical reactions offers unparalleled selectivity and sustainability. The future of 2-tert-Butoxy-4-fluorobenzaldehyde in this domain is bright, with potential applications in both enzyme-mediated reactions and biomimetic synthesis.
Enzyme-Mediated Reactions
The selective nature of enzymes could be harnessed to perform a variety of transformations on this compound. A key area of future research will be the screening and engineering of enzymes for specific reactions. For instance, oxidoreductases could be employed for the selective reduction of the aldehyde to the corresponding alcohol or its oxidation to a carboxylic acid. Lyases, such as benzaldehyde (B42025) lyase, could potentially catalyze the formation of novel C-C bonds, leading to the synthesis of complex chiral molecules. nih.gov The steric hindrance from the tert-butoxy (B1229062) group and the electronic influence of the fluorine atom will likely necessitate the use of directed evolution to tailor enzyme active sites for optimal activity and stereoselectivity. nih.gov The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represents a particularly promising avenue for the efficient synthesis of high-value compounds derived from this compound. nih.gov
Table 1: Potential Enzyme Classes for the Transformation of this compound
| Enzyme Class | Potential Reaction | Potential Product |
| Oxidoreductases | Reduction of aldehyde | (2-tert-Butoxy-4-fluorophenyl)methanol |
| Oxidation of aldehyde | 2-tert-Butoxy-4-fluorobenzoic acid | |
| Lyases | Carboligation | Chiral α-hydroxy ketones |
| Transaminases | Reductive amination | 2-tert-Butoxy-4-fluorobenzylamine |
Biomimetic Synthesis Pathways
Mimicking biological reaction pathways using small-molecule catalysts is a powerful strategy in organic synthesis. For this compound, biomimetic approaches could offer efficient routes to valuable derivatives. A notable area for exploration is the biomimetic transamination of the aldehyde to form the corresponding primary amine. nih.gov This could be achieved using pyridoxamine-based catalysts that mimic the action of transaminase enzymes. Furthermore, the development of synthetic systems that mimic the entire biosynthetic pathway of complex natural products, using this compound as a starting material, is a long-term goal that could lead to the discovery of novel bioactive molecules. nih.gov
Photoredox and Electrochemical Reactivity
The fields of photoredox and electrochemical catalysis offer green and powerful methods for activating organic molecules. The unique electronic properties of this compound make it an intriguing substrate for these modern synthetic techniques.
Light-Driven Transformations
Photoredox catalysis, which uses light to initiate single-electron transfer processes, opens up new avenues for the functionalization of this compound. youtube.comyoutube.com Future research could focus on the light-driven C-H functionalization of the aromatic ring or the tert-butyl group. For instance, the development of photocatalytic methods for the direct trifluoromethylation of the aromatic ring could be explored, drawing inspiration from related transformations on other substituted arenes. nih.gov Additionally, photoredox-mediated coupling reactions, such as the enantioselective α-benzylation of the aldehyde, could be investigated. google.comrsc.org The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, will be crucial in unlocking novel reactivity. acs.orgacs.org
Table 2: Potential Photoredox Reactions of this compound
| Reaction Type | Potential Reagent | Potential Product |
| C-H Trifluoromethylation | Trifluoromethylating agent | Trifluoromethylated derivative |
| α-Alkylation | Alkyl halide | α-Alkylated aldehyde derivative |
| Cross-Coupling | Aryl boronic acid | Diaryl methanol (B129727) derivative |
Electrosynthesis Applications
Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, aligning with the principles of green chemistry. The electrochemical conversion of this compound is a promising area for future investigation. The selective reduction of the aldehyde to the corresponding alcohol or its oxidation to the carboxylic acid can be fine-tuned by controlling the electrode potential and reaction conditions. nih.govnih.gov Furthermore, electrochemical methods can be employed for C-H functionalization and cross-coupling reactions. The development of efficient electrocatalytic systems will be key to achieving high selectivity and yield in these transformations. electrochem.org The combination of electrochemistry with other catalytic methods, such as photoredox catalysis, could lead to novel and highly efficient synthetic strategies. nih.govbeilstein-journals.org
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which aim to minimize waste and environmental impact, should guide the future synthesis and application of this compound. Research in this area will focus on developing environmentally benign synthetic routes and utilizing the compound in sustainable processes. nottingham.ac.uk
Future work should prioritize the use of renewable starting materials, green solvents, and catalytic methods. For the synthesis of this compound itself, exploring routes that avoid hazardous reagents and minimize purification steps will be crucial. google.com The development of one-pot or tandem reactions that combine multiple synthetic steps will also contribute to a more sustainable process. google.com Furthermore, investigating the use of this compound as a building block in the synthesis of biodegradable polymers or other environmentally friendly materials is a promising research direction. The application of green fluorination methodologies will also be essential for the sustainable synthesis of this and other fluorinated compounds. cas.cnresearchgate.netdovepress.com
Catalyst Recycling and Development of Non-Toxic Reagents
Current synthetic methods often rely on catalysts and reagents that present environmental or safety concerns. A significant future research direction lies in the development of recyclable catalysts for reactions involving this compound. While specific studies on this compound are lacking, broader research into green chemistry for aromatic aldehydes provides a roadmap. For instance, the use of supported ionic liquid phase (SILP) catalysts has shown promise for the hydrogenation of related compounds like 4-fluorobenzaldehyde (B137897), allowing for catalyst recycling. rsc.org Future work could adapt such systems for transformations of this compound.
Furthermore, the replacement of hazardous reagents is crucial. For example, the synthesis of fluorinated benzaldehydes can involve toxic materials. dovepress.com Research into greener alternatives, such as the use of alkali fluorides in dipolar aprotic media for chlorine-fluorine exchange, could offer a more sustainable pathway to precursors of this compound. google.com The development of syntheses that avoid heavy metal catalysts and toxic solvents altogether represents a significant, albeit challenging, goal.
Solvent-Free or Aqueous Medium Reactions
The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free or aqueous-based reactions for this compound is a high-priority research area. Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or solid-state conditions, can lead to higher efficiency and reduced waste. acs.orgtandfonline.com While direct examples involving this compound are not yet reported, the successful application of these techniques to other aromatic aldehydes suggests their feasibility. acs.orgnih.gov
Reactions in aqueous media present another attractive green alternative. The inherent hydrophobicity of this compound poses a challenge, but the use of surfactants, phase-transfer catalysts, or specialized aqueous-compatible catalytic systems could overcome this limitation. Research in this area would align with the broader push towards sustainable chemistry in the pharmaceutical and fine chemical industries.
Emerging Applications in Chemical Probe and Material Science Research
The unique substitution pattern of this compound, featuring a bulky tert-butoxy group and an electron-withdrawing fluorine atom, makes it an intriguing candidate for applications beyond traditional organic synthesis.
The development of novel chemical probes is a rapidly advancing field aimed at understanding complex biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with and report on the activity of specific proteins or other biomolecules. mdpi.comnih.gov The aldehyde functionality of this compound provides a reactive handle for covalent modification of biological targets, a strategy increasingly employed in probe development. researchgate.net The fluorine atom can enhance binding affinity and metabolic stability, while the tert-butoxy group can influence cell permeability and target selectivity. mdpi.comresearchgate.net Future research could focus on designing and synthesizing derivatives of this compound as probes for specific enzyme classes, such as aldehyde dehydrogenases, or as components of more complex probe architectures.
In the realm of material science, fluorinated aromatic compounds are known to impart unique properties to polymers and other materials, including thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com The combination of the fluorine atom and the tert-butoxy group in this compound could be leveraged to create novel polymers with tailored properties. For example, it could be incorporated into polyimides, polyethers, or other high-performance polymers. Research in this direction would involve the synthesis and characterization of such materials, exploring their potential applications in electronics, aerospace, or biomedical devices.
Q & A
Q. How can 2-tert-Butoxy-4-fluorobenzaldehyde be synthesized, and what key parameters influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced through alkylation of phenolic intermediates using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). The fluoro substituent is often introduced via electrophilic fluorination or by starting with fluorinated precursors. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of alkoxide intermediates .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the aldehyde group .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
Validate purity via TLC and HPLC, and confirm structure using NMR (¹³C for tert-butoxy C signal at ~80 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- NMR : ¹H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and tert-butoxy group (singlet at δ 1.3 ppm). ¹⁹F NMR confirms the fluorine environment (δ -110 to -120 ppm for aromatic F) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group).
Validation involves cross-referencing with computational simulations (e.g., DFT for NMR shifts) and X-ray crystallography for solid-state conformation .
Q. How do the tert-butoxy and fluoro substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- tert-Butoxy Group : Acts as an electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic substitution but introducing steric hindrance that may limit access to the aldehyde .
- Fluoro Substituent : Electron-withdrawing (EWG) effect deactivates the ring, directing nucleophiles to the ortho/para positions relative to the aldehyde. Use Hammett constants (σₚ for F = +0.06) to predict electronic effects .
Example: In Grignard reactions, steric bulk of tert-butoxy may favor addition to the aldehyde over aromatic substitution .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .
- Storage : Under nitrogen in amber vials to prevent oxidation; refrigerate at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/XRD) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in tert-butoxy groups) or polymorphic crystal forms. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for conformers .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between aromatic rings) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Cross-reference databases like PubChem for analogous compounds to contextualize anomalies .
Q. What computational methods validate the electronic effects of substituents in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and quantify substituent effects. For example, calculate Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance from the tert-butoxy group .
- NBO Analysis : Evaluate resonance contributions of the tert-butoxy group to the aromatic system .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., pyridyl) to steer coupling to specific positions .
- Catalyst Design : Use Pd-XPhos catalysts to bypass steric hindrance from the tert-butoxy group .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under controlled dielectric heating .
Monitor regioselectivity via LC-MS and compare with computational predictions of transition-state energies .
Q. How do steric and electronic factors of the tert-butoxy group affect catalytic transformations of this compound?
- Methodological Answer :
- Steric Effects : The bulky tert-butoxy group can block catalyst access, reducing turnover in reactions like hydrogenation. Mitigate by using smaller catalysts (e.g., Raney Ni vs. Pd/C) .
- Electronic Effects : EDG nature increases electron density at the aldehyde, accelerating nucleophilic additions. Quantify via Hammett analysis or IR carbonyl stretching frequencies .
Example: In Suzuki-Miyaura coupling, steric hindrance may favor transmetalation over undesired β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
